3-[4-(Trifluoromethyl)phenyl]butanoic acid
Description
3-[4-(Trifluoromethyl)phenyl]butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone (four-carbon chain) with a para-trifluoromethyl-substituted phenyl group attached to the third carbon. The trifluoromethyl (–CF₃) group imparts significant electron-withdrawing properties, enhancing the compound's metabolic stability and acidity compared to non-fluorinated analogs. This structure is pivotal in medicinal chemistry, particularly in the design of ligands for G-protein-coupled receptors (GPCRs) like the Free Fatty Acid Receptor 2 (FFA2), where fluorinated aromatic moieties improve binding affinity and selectivity .
The compound’s crystal structure (as inferred from related analogs) features intermolecular hydrogen bonding via carboxylic acid groups, influencing its solid-state packing and solubility . Its synthesis typically involves multi-step protocols, including amide coupling and ester hydrolysis, as seen in derivatives like (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB) .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWDXJWTSIGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Reactions
Cross-coupling reactions are widely used for synthesizing fluorinated compounds. For example, the reaction between 4-(trifluoromethyl)phenylboronic acid and vinylacetic acid derivatives can yield the desired compound. This method often employs palladium or nickel catalysts in a polar solvent like water or an alcohol.
| Reagents | Catalyst | Solvent | Yield |
|---|---|---|---|
| Vinylacetic acid, 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | Water/EtOH | 80-90% |
Condensation Reactions
Condensation reactions are another approach, where a fluorinated aldehyde reacts with a suitable butanoic acid derivative in the presence of a condensing agent. This method is less common but offers an alternative route.
| Reagents | Condensing Agent | Solvent | Yield |
|---|---|---|---|
| 4-(Trifluoromethyl)benzaldehyde, Butanoic acid derivative | N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane | 70-80% |
Reaction Conditions
The reaction conditions for synthesizing this compound can vary significantly depending on the chosen synthetic route.
- Temperature : Typically ranges from room temperature to 100°C, depending on the catalyst and solvent used.
- Pressure : Atmospheric pressure is common, but some reactions may require higher pressures for better yields.
- Solvents : Polar solvents like methanol, ethanol, or tetrahydrofuran are preferred due to their ability to dissolve reactants and facilitate the reaction.
Analytical Techniques
To confirm the structure and purity of this compound, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to identify the chemical structure by analyzing proton and carbon signals.
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula and mass of the compound.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the presence of functional groups such as carboxylic acids and trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-[4-(Trifluoromethyl)phenyl]butanoic acid is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability. The molecular formula is , with a molecular weight of 232.20 g/mol. Its structure can be represented as follows:
Pharmaceutical Applications
1.1 Drug Development
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its lipophilic nature allows for better membrane permeability, making it suitable for drug formulation. Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that analogs of this compound showed promising results in inhibiting tumor growth in vitro. The trifluoromethyl group was found to enhance the binding affinity to cancer cell receptors, suggesting potential for development as anticancer agents .
1.2 Peptide Synthesis
The compound is utilized in peptide synthesis as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) protection allows for selective reactions, facilitating the formation of complex peptide structures essential for therapeutic applications.
Material Science Applications
2.1 Polymer Chemistry
In material science, this compound is incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its incorporation into polymer chains can improve mechanical properties and reduce flammability.
Data Table: Properties of Polymers with Trifluoromethyl Substituents
| Polymer Type | Property Enhanced | Reference |
|---|---|---|
| Polycarbonate | Thermal Stability | |
| Polyurethane | Chemical Resistance | |
| Polystyrene | Mechanical Strength |
Agricultural Applications
Research has shown that compounds similar to this compound can act as agrochemicals, improving crop resistance to pests and diseases. The trifluoromethyl group enhances the bioactivity of these compounds, making them effective in agricultural formulations.
Case Study: Pesticide Efficacy
A field study evaluated the efficacy of a pesticide formulation containing derivatives of this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective agrochemical .
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-[4-(Trifluoromethyl)phenyl]butanoic acid are highly sensitive to structural modifications. Below is a detailed comparison with key analogs:
Chain Length Variations
Substituent Modifications on the Phenyl Ring
Functional Group Additions
Biological Activity
3-[4-(Trifluoromethyl)phenyl]butanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
1. Antimicrobial Activity
Research indicates that compounds containing a trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, derivatives of this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 50 µg/mL, demonstrating their potential as antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 30 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 40 |
2. Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound induced apoptosis in these cells, with IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects .
Mechanism of Action:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell proliferation by affecting cell cycle progression.
3. PPAR Agonist Activity
Recent studies have identified that this compound acts as a selective agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ. Activation of these receptors plays a crucial role in lipid metabolism and inflammation regulation . The compound's binding affinity to PPARα was found to be higher than that of standard agonists like fenofibrate.
| PPAR Subtype | EC50 (µM) |
|---|---|
| PPARα | 0.1 |
| PPARδ | 0.15 |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's efficacy in inducing cell death.
Case Study 2: Antimicrobial Activity Against Multi-drug Resistant Strains
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of E. coli. The results highlighted that the compound effectively inhibited bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What spectroscopic and structural characterization methods are recommended for verifying the purity and structure of 3-[4-(Trifluoromethyl)phenyl]butanoic acid?
- Answer : Single-crystal X-ray diffraction is critical for resolving molecular packing and hydrogen-bonding patterns, as demonstrated in studies of structurally similar compounds like 3-[4-(Trifluoromethyl)phenyl]propanoic acid, which forms inversion dimers via O–H⋯O interactions . Complement this with H/C NMR to confirm proton environments and IR spectroscopy to identify carboxylic acid (C=O) and C-F stretches. Mass spectrometry (HRMS) ensures molecular weight accuracy.
Q. What synthetic routes are typically employed to synthesize this compound?
- Answer : A common approach involves coupling a trifluoromethyl-substituted aryl halide with a butanoic acid precursor via Suzuki-Miyaura or Ullmann coupling. For example, intermediates like methyl esters (e.g., MeCATPB) are synthesized first, followed by hydrolysis to yield the carboxylic acid . Alternative routes may use Friedel-Crafts acylation or Grignard reactions, with purification via recrystallization or column chromatography.
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Answer : The electron-withdrawing trifluoromethyl group enhances acidity of the carboxylic acid (pKa reduction) and increases lipophilicity, impacting solubility and bioavailability. It also stabilizes the aryl ring against electrophilic substitution, directing reactivity to meta/para positions. Crystallographic studies show it contributes to tight molecular packing via van der Waals interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound derivatives?
- Answer : Systematic optimization includes:
- Screening palladium catalysts (e.g., Pd(PPh) vs. PdCl) and ligands (e.g., XPhos) for coupling efficiency.
- Adjusting solvent polarity (DMF vs. THF) to improve intermediate solubility.
- Using additives like CsCO to deprotonate intermediates and accelerate reaction rates.
- Monitoring reaction progress via TLC or HPLC to identify side products (e.g., dehalogenation byproducts) .
Q. How can contradictions in melting point or spectral data between batches be resolved?
- Answer : Discrepancies often arise from polymorphism or residual solvents. Remedies include:
- Recrystallizing under controlled conditions (e.g., slow cooling in ethanol/water).
- Performing differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Using F NMR to assess trifluoromethyl group integrity and purity.
- Cross-validating with computational models (e.g., DFT for predicted IR/NMR spectra) .
Q. What strategies are effective in studying structure-activity relationships (SAR) for biological targets using this compound?
- Answer :
- Derivatization : Introduce substituents (e.g., sulfonamides, amides) to the carboxylic acid or aryl ring to modulate target binding. For example, sulfonamide derivatives (e.g., 4-((3-(Trifluoromethyl)phenyl)sulfonamido)butanoic acid) enhance enzyme inhibition potency .
- Fluorine scanning : Replace hydrogen with fluorine at key positions to probe electronic effects on receptor affinity, as seen in FFA2 receptor ligand studies .
- Docking studies : Use X-ray crystal structures (e.g., PDB entries) to model interactions with proteins like PPARδ or G-protein-coupled receptors .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Answer :
- Conduct accelerated stability studies at pH 2–8 (simulating gastrointestinal and plasma environments) using HPLC to monitor degradation.
- Evaluate photostability via UV exposure (ICH Q1B guidelines).
- Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .
Q. What analytical techniques are recommended for resolving enantiomeric purity in chiral derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
